N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a compound with potential applications in various scientific fields. Its complex structure is indicative of a highly specific functional design, rendering it useful in areas such as medicinal chemistry and biochemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, resulting in various biological activities .
Biochemical Pathways
Similar compounds have been reported to inhibit parasitic growth , suggesting that they may interfere with the biochemical pathways necessary for parasite survival.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related compounds .
Result of Action
Similar compounds have shown a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Action Environment
Similar compounds have been reported to exhibit remarkable thermal stabilities .
Biochemical Analysis
Biochemical Properties
The compound N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . It has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Cellular Effects
Similar compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide typically involves multiple steps. The key intermediate compounds must be carefully controlled under specific reaction conditions, such as temperature, pH, and solvent use.
Formation of the Pyridazin-6-yl Intermediate: : This step involves the cyclization of suitable precursors to form the pyridazin ring.
Phenyl Group Attachment: : Introducing the phenyl group often requires a metal-catalyzed coupling reaction.
Triazole Ring Formation: : This crucial step involves the cyclization of appropriate precursors to yield the triazole ring.
Oxyethyl Linker:
Sulfonamide Group: : The final step typically involves sulfonation followed by amine addition to introduce the sulfonamide functionality.
Industrial Production Methods
For large-scale industrial production, optimizing reaction conditions and yields is crucial. Continuous flow reactors and automated synthesis can enhance efficiency and scalability. These methods ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the triazole or pyridazin rings.
Reduction: : Reduction reactions may target the sulfonamide group or the aromatic rings.
Substitution: : The presence of multiple reactive sites allows for substitution reactions, particularly on the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: : Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction can result in amines or de-aromatized rings. Substitution typically modifies the aromatic ring structures.
Scientific Research Applications
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide has a range of scientific research applications:
Chemistry: : It serves as a useful ligand in coordination chemistry, forming complexes with various metals.
Biology: : The compound may act as an inhibitor or modulator of specific biological pathways.
Medicine: : Potential therapeutic applications include acting as an anti-cancer or anti-inflammatory agent.
Industry: : Its unique chemical properties make it suitable for use in materials science and nanotechnology.
Comparison with Similar Compounds
Comparison with Other Compounds
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide stands out due to its specific structure, which provides unique reactivity and binding properties compared to other triazolopyridazine derivatives.
Similar Compounds
3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine: : Similar, but lacks the oxyethyl and sulfonamide groups.
N-(2-(3-phenyltriazolyl)ethyl)pyridine: : Differs mainly by the absence of the pyridazine ring.
Sulfonamide derivatives with different aryl or heteroaryl substitutions: : These vary in their reactivity and biological activities.
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c25-28(26,15-7-4-10-19-13-15)20-11-12-27-17-9-8-16-21-22-18(24(16)23-17)14-5-2-1-3-6-14/h1-10,13,20H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLEFXJHLWKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.